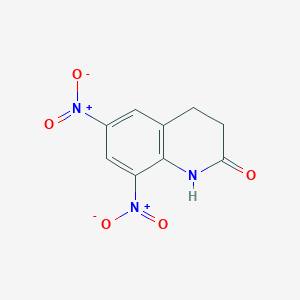
2-Méthoxypyrimidin-5-ol
Vue d'ensemble
Description
2-Methoxypyrimidin-5-ol is a heterocyclic organic compound with the molecular formula C₅H₆N₂O₂. It is a derivative of pyrimidine, characterized by the presence of a methoxy group at the second position and a hydroxyl group at the fifth position of the pyrimidine ring.
Applications De Recherche Scientifique
2-Methoxypyrimidin-5-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It is used in the development of novel materials with specific electronic and optical properties
Mécanisme D'action
Mode of Action
As a pyrimidine derivative, it may interact with biological systems in a manner similar to other pyrimidine-based compounds, but this is purely speculative without further studies .
Biochemical Pathways
The biochemical pathways affected by 2-Methoxypyrimidin-5-ol are currently unknown. Pyrimidines play a crucial role in the synthesis of DNA, RNA, and other critical cellular processes, so it’s possible that 2-Methoxypyrimidin-5-ol could influence these pathways. Without specific research on this compound, it’s difficult to say for certain .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 2-Methoxypyrimidin-5-ol are not well-studied. These properties are crucial for understanding a compound’s bioavailability, or how much of the compound reaches its intended target in the body. Without this information, it’s challenging to predict the pharmacokinetic behavior of 2-Methoxypyrimidin-5-ol .
Analyse Biochimique
Biochemical Properties
2-Methoxypyrimidin-5-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One notable interaction is with nonheme diiron N-oxygenase AzoC, which catalyzes the oxidation of amino groups to their nitroso analogues in the formation of azoxy bonds . This interaction highlights the compound’s potential in modifying nitrogen heterocycles, which are crucial in many biological processes.
Cellular Effects
2-Methoxypyrimidin-5-ol has various effects on different cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with nucleic acids can lead to changes in gene expression, affecting the production of proteins and other biomolecules essential for cell function .
Molecular Mechanism
The molecular mechanism of 2-Methoxypyrimidin-5-ol involves its binding interactions with various biomolecules. It can act as an inhibitor or activator of enzymes, depending on the specific context of the interaction. For example, its interaction with nonheme diiron N-oxygenase AzoC involves binding to the enzyme’s active site, leading to the oxidation of amino groups .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methoxypyrimidin-5-ol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Methoxypyrimidin-5-ol is relatively stable under standard laboratory conditions, but its degradation can occur over extended periods .
Dosage Effects in Animal Models
The effects of 2-Methoxypyrimidin-5-ol vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant adverse effects. At higher doses, 2-Methoxypyrimidin-5-ol can exhibit toxic effects, including cellular damage and impaired organ function .
Metabolic Pathways
2-Methoxypyrimidin-5-ol is involved in several metabolic pathways, interacting with various enzymes and cofactors. One notable pathway is its involvement in the oxidation of amino groups by nonheme diiron N-oxygenase AzoC . This interaction leads to the formation of azoxy bonds, which are crucial in the biosynthesis of nitrogen heterocycles.
Transport and Distribution
The transport and distribution of 2-Methoxypyrimidin-5-ol within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, facilitating its entry into cells and subsequent distribution to different cellular compartments .
Subcellular Localization
The subcellular localization of 2-Methoxypyrimidin-5-ol is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects on cellular function .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxypyrimidin-5-ol typically involves the reaction of appropriate pyrimidine derivatives with methanol under specific conditions. One common method includes the methylation of pyrimidin-5-ol using methanol in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: On an industrial scale, the production of 2-Methoxypyrimidin-5-ol may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. detailed industrial methods are often proprietary and not publicly disclosed.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methoxypyrimidin-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the fifth position can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydropyrimidine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the methoxy group.
Major Products:
Oxidation: Formation of pyrimidine-5-one derivatives.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
2-Hydroxypyrimidin-5-ol: Similar structure but lacks the methoxy group.
2-Methoxypyrimidin-4-ol: Similar structure but with the hydroxyl group at the fourth position.
2-Methoxypyrimidin-5-thiol: Similar structure but with a thiol group instead of a hydroxyl group.
Uniqueness: 2-Methoxypyrimidin-5-ol is unique due to the specific positioning of the methoxy and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications .
Propriétés
IUPAC Name |
2-methoxypyrimidin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-9-5-6-2-4(8)3-7-5/h2-3,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCZQRJXEHGOEJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70535798 | |
| Record name | 2-Methoxypyrimidin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70535798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91233-70-4 | |
| Record name | 2-Methoxypyrimidin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70535798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![8-Oxa-3-azabicyclo[3.2.1]octane](/img/structure/B1590367.png)









